Lithocholylglycine-d5 (Major)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H43NO4 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1/i10D2,14D2,18D |
InChI Key |
XBSQTYHEGZTYJE-QJGQIPQQSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Characterization of Lithocholylglycine D5 Major
Methodologies for Stereospecific Deuteration of Bile Acids
The introduction of deuterium (B1214612) into the bile acid scaffold with high stereospecificity is a fundamental aspect of synthesizing labeled standards. Two primary strategies are employed for this purpose: catalytic reduction and enzymatic methods.
Catalytic Reduction: This chemical approach often involves the reduction of a precursor molecule containing a carbon-carbon double bond (an olefin) using deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The stereochemistry of the resulting deuterated product is dependent on the steric hindrance of the bile acid structure, which dictates the face of the molecule to which the catalyst and deuterium will adsorb. For instance, the synthesis of deuterium-labeled chenodeoxycholic and lithocholic acids has been achieved through the catalytic reduction of their Δ¹¹ derivatives. This method requires carefully defined experimental conditions to achieve complete reduction and yield a product with high isotopic purity.
Enzymatic Methods: For highly specific stereo- and regio-selective deuteration, enzymes offer a significant advantage. Hydroxysteroid dehydrogenases (HSDHs) are a class of oxidoreductases that can catalyze the reduction of a keto group to a hydroxyl group with the specific transfer of a deuterium atom from a labeled cofactor like deuterated NADH. This biocatalytic approach has been used to produce mono-deuterated bile acids with isotopic purity reported to exceed 94%. Such methods allow for the precise placement of deuterium at specific chiral centers, which is often difficult to achieve through traditional chemical synthesis.
| Method | Description | Key Features |
| Catalytic Reduction | Reduction of a C=C double bond in a bile acid precursor using deuterium gas (D₂) and a metal catalyst (e.g., Pd/C). | Dependent on precursor availability; stereoselectivity is influenced by steric hindrance of the substrate. |
| Enzymatic Deuteration | Use of enzymes, such as hydroxysteroid dehydrogenases (HSDHs), to catalyze the stereospecific transfer of deuterium to a bile acid substrate. | High stereo- and regio-selectivity; yields high isotopic purity; operates under mild reaction conditions. |
Chemical Synthesis Pathways for Lithocholylglycine-d5 (Major)
The synthesis of Lithocholylglycine-d5 is a multi-step process that involves the conjugation of the lithocholic acid backbone with a deuterated glycine (B1666218) molecule. The designation "-d5" typically indicates that the five hydrogen atoms on the glycine moiety have been replaced with deuterium.
The general pathway is as follows:
Activation of Lithocholic Acid: The synthesis begins with lithocholic acid, a secondary bile acid. wikipedia.org Its carboxylic acid group (at C-24) must first be "activated" to make it more reactive towards the amino group of glycine. This is commonly achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or by using a peptide coupling agent.
Amide Coupling Reaction: The activated lithocholic acid is then reacted with Glycine-d5. The amino group of Glycine-d5 attacks the activated carboxyl group of lithocholic acid, forming a stable amide bond. This reaction, known as N-acylation, conjugates the two molecules. hmdb.ca
Purification: Following the coupling reaction, the final product, Lithocholylglycine-d5, is purified from the reaction mixture using chromatographic techniques to remove any unreacted starting materials and byproducts.
| Step | Reactants/Reagents | Purpose |
| 1. Activation | Lithocholic acid, Activating agent (e.g., thionyl chloride or a peptide coupling agent) | To convert the C-24 carboxylic acid into a more reactive form for amide bond formation. |
| 2. Conjugation | Activated Lithocholic acid, Glycine-d5 | To form the amide bond between the bile acid and the labeled amino acid. |
| 3. Purification | Crude reaction mixture | To isolate the pure Lithocholylglycine-d5 compound. |
Analytical Assessment of Isotopic Purity and Enrichment
After synthesis, it is crucial to verify the structural integrity of the molecule and to quantify the success of the isotopic labeling. This is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
Isotopic Purity and Enrichment:
Isotopic Purity refers to the percentage of the material that consists of the desired isotopologue (e.g., the d5 species) relative to all other isotopologues (d0, d1, d2, etc.). nih.gov
Isotopic Enrichment refers to the abundance of the heavy isotope (deuterium) at a specific labeled position.
Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the specific sites of deuteration.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or significantly decrease in intensity. studymind.co.uk This provides direct evidence of successful labeling.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, allowing for the verification and quantification of deuterium at specific molecular positions, even in complex molecules. sigmaaldrich.commagritek.com
¹³C NMR: The presence of deuterium on an adjacent carbon atom causes a characteristic splitting pattern and a small shift in the ¹³C signal (an isotope effect), which can be used to confirm the location of the label. researchgate.net Two-dimensional NMR techniques, such as ¹H-¹³C correlation spectroscopy with ²H decoupling, can be particularly powerful for identifying labeled diastereotopic hydrogens. cdnsciencepub.comcdnsciencepub.com
| Technique | Principle | Information Obtained |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms molecular weight shift due to deuteration; calculates isotopic purity and distribution by comparing relative peak intensities of isotopologues. rsc.orgnih.gov |
| ¹H NMR | Detects signals from hydrogen nuclei. | Confirms labeling by observing the disappearance of specific proton signals. studymind.co.uk |
| ²H NMR | Detects signals from deuterium nuclei. | Directly observes and quantifies deuterium at specific sites. sigmaaldrich.com |
| ¹³C NMR | Detects signals from carbon-13 nuclei. | Confirms the location of deuterium through isotopic shifts and C-D coupling effects. researchgate.net |
Advanced Spectrometric Methodologies for Detection and Absolute Quantification of Lithocholylglycine D5 Major
Principles and Applications of Isotope Dilution Mass Spectrometry (ID-MS)
Isotope Dilution Mass Spectrometry (ID-MS) is considered a gold standard for the accurate quantification of analytes in complex mixtures. nih.gov The fundamental principle of ID-MS involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, Lithocholylglycine-d5) to a sample. This labeled compound, or internal standard, is chemically identical to the endogenous analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium).
During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy. nih.govsciex.com This method effectively corrects for variations in sample extraction, derivatization, and ionization efficiency, which are common challenges in quantitative analysis. sciex.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. nih.govacs.org This method is exceptionally well-suited for the analysis of bile acids, which are often present as a complex mixture of structurally similar compounds in biological samples. sciex.comnih.gov
In a typical LC-MS/MS workflow for bile acid analysis, the sample is first subjected to a separation step using a liquid chromatography column. acs.org This separates the different bile acid species based on their physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). acs.org
Tandem mass spectrometry (MS/MS) adds another layer of specificity. In the first stage of the mass spectrometer, a specific ion corresponding to the analyte of interest (e.g., the molecular ion of lithocholylglycine) is selected. This precursor ion is then fragmented, and the resulting product ions are detected in the second stage of the mass spectrometer. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for the confident identification and quantification of the target analyte, even in the presence of co-eluting interferences. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. By utilizing columns packed with smaller particles (typically less than 2 µm), UPLC systems can operate at higher pressures, resulting in dramatically improved resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.comresearchgate.net
When interfaced with a mass spectrometer, UPLC-MS provides a highly efficient platform for the comprehensive profiling and quantification of bile acids. chromatographyonline.comresearchgate.net The enhanced separation power of UPLC allows for the resolution of isobaric bile acids—compounds that have the same mass but different structures—which is a critical challenge in bile acid analysis. sciex.comresearchgate.net The narrower peaks produced by UPLC also lead to increased sensitivity, as the analyte is concentrated into a smaller volume of eluent entering the mass spectrometer. The shorter run times offered by UPLC significantly increase sample throughput, which is a major advantage in large-scale clinical and research studies. chromatographyonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Techniques
Role of Lithocholylglycine-d5 (Major) as an Internal Standard in Quantitative Bile Acid Analysis
In the quantitative analysis of bile acids using LC-MS/MS, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. sciex.com Lithocholylglycine-d5 serves as an ideal internal standard for the quantification of its endogenous, non-labeled counterpart, lithocholylglycine.
The key advantages of using Lithocholylglycine-d5 as an internal standard include:
Similar Physicochemical Properties: Being chemically identical to the analyte of interest, apart from its isotopic composition, Lithocholylglycine-d5 exhibits nearly identical behavior during sample preparation (extraction, derivatization) and chromatographic separation. This ensures that any variations or losses affecting the analyte will also proportionally affect the internal standard.
Correction for Matrix Effects: Biological samples such as plasma, serum, and urine are complex matrices that can contain numerous endogenous compounds that interfere with the ionization of the analyte in the mass spectrometer. sciex.comnih.gov This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.gov Because the internal standard co-elutes with the analyte and has the same ionization characteristics, it experiences the same matrix effects, allowing for effective correction.
Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the precision and accuracy of the quantitative measurement are significantly improved, often with a coefficient of variation (%CV) of less than 15%. researchgate.netthermofisher.com
The process involves adding a known concentration of Lithocholylglycine-d5 to each sample before any sample preparation steps. shimadzu.com After analysis by LC-MS/MS, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown samples can then be determined from this calibration curve.
Method Validation and Performance Characteristics in Research Applications
The validation of analytical methods is a critical requirement for ensuring the reliability and robustness of research findings. For quantitative bile acid analysis using LC-MS/MS, method validation typically involves the assessment of several key performance characteristics, including accuracy, precision, selectivity, and matrix effects.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. In the context of bile acid analysis, accuracy is often assessed by analyzing quality control (QC) samples prepared at different concentrations (low, medium, and high) within the calibration range. The measured concentrations are then compared to the nominal concentrations, and the accuracy is typically expressed as the percentage of recovery. For bioanalytical methods, an acceptance criterion of 85-115% of the nominal value is common. nih.govresearchgate.net
Precision: Precision is a measure of the reproducibility of the method and is usually expressed as the coefficient of variation (%CV). It is evaluated at two levels:
Intra-assay precision (within-run precision): This is determined by analyzing multiple replicates of the QC samples within the same analytical run.
Inter-assay precision (between-run precision): This is assessed by analyzing the QC samples on different days or in different analytical runs. A common acceptance criterion for precision in bioanalytical methods is a %CV of less than 15%. researchgate.netthermofisher.com
The following table presents typical accuracy and precision data from a validated LC-MS/MS method for bile acid analysis.
Table 1: Representative Accuracy and Precision Data for Bile Acid Quantification
| Analyte | Nominal Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Lithocholylglycine | 10 | 5.2 | 7.8 | 102.5 |
| 100 | 4.1 | 6.5 | 98.9 |
Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS analysis of bile acids, selectivity is achieved through a combination of chromatographic separation and the specificity of the MRM transitions. To assess selectivity, blank samples from different sources are analyzed to ensure that no interfering peaks are observed at the retention time of the analyte and its internal standard.
Matrix Effects: As previously mentioned, matrix effects can significantly impact the accuracy of LC-MS/MS quantification. nih.govrestek.com The assessment of matrix effects is a critical part of method validation. This is typically done by comparing the response of the analyte in a post-extraction spiked sample (analyte added to the blank matrix extract) to the response of the analyte in a pure solution at the same concentration. The matrix effect is calculated as the percentage of signal suppression or enhancement. The use of a stable isotope-labeled internal standard like Lithocholylglycine-d5 is the most effective way to compensate for matrix effects, as it is affected in the same way as the endogenous analyte.
The following table illustrates how matrix effects can be evaluated.
Table 2: Evaluation of Matrix Effects
| Analyte | Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Post-extraction Spike) | Matrix Effect (%) |
|---|---|---|---|---|
| Lithocholylglycine | 100 | 55,000 | 48,000 | -12.7 (Suppression) |
The data in Table 2 demonstrates that both the analyte and its deuterated internal standard experience similar levels of ion suppression, validating the use of the internal standard to correct for this effect.
Applications in Metabolic Pathway Elucidation and Mechanistic Research
Investigation of Bile Acid Metabolism and Enterohepatic Circulation Dynamics in Model Systems
Lithocholylglycine-d5 is instrumental in studying the intricate pathways of bile acid metabolism and the dynamics of enterohepatic circulation. The deuterium (B1214612) label allows researchers to distinguish exogenously administered lithocholylglycine from the endogenous pool, enabling detailed investigation of its absorption, transport, and metabolic fate.
In studies of enterohepatic circulation, radiolabeled lithocholylglycine, when infused into the jejunum, was found to be absorbed more rapidly and efficiently than its sulfated counterpart, sulfolithocholylglycine. nih.gov When administered with a meal, a significant portion (60%) of lithocholylglycine is conserved and recovered in bile, highlighting its efficient recycling. nih.gov This contrasts with the lower conservation (20%) of sulfolithocholylglycine, which is more rapidly excreted. nih.gov The process of sulfation is a key determinant of the fecal excretion of lithocholate, as it reduces both passive absorption in the jejunum and active absorption in the ileum. nih.gov While there is minimal desulfation during enterohepatic cycling, it occurs rapidly in the distal intestine. nih.gov These findings, derived from studies using labeled compounds, have been crucial in developing multicompartment models that describe the complex metabolism of bile acid conjugates and their sulfates. nih.gov
The enterohepatic circulation is a complex process involving the transport of bile acids from the liver to the intestine and back to the liver. researchgate.netmdpi.comresearchgate.net Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver and conjugated with glycine (B1666218) or taurine (B1682933) before being secreted into the intestine. researchgate.netgenome.jpnih.gov In the intestine, gut microbiota modify these primary bile acids into secondary bile acids like deoxycholic acid and lithocholic acid. researchgate.net Approximately 95% of these bile acids are then reabsorbed in the distal ileum and returned to the liver via the portal vein. researchgate.net
Unraveling Metabolic Fluxes via Stable Isotope Tracing Studies
Stable isotope tracing is a powerful technique for investigating the dynamics of metabolic pathways within biological systems. mdpi.comcreative-proteomics.com By introducing molecules labeled with stable isotopes, such as deuterium (²H) in Lithocholylglycine-d5, researchers can track the movement of these labeled atoms through various biochemical reactions. mdpi.com This methodology provides quantitative insights into metabolic fluxes, which are the rates of turnover of metabolites in a metabolic pathway. creative-proteomics.comnih.govbiorxiv.org
The use of stable isotope-labeled compounds that mimic endogenous metabolites is crucial for obtaining accurate measurements of metabolic fluxes. mdpi.com Techniques like mass spectrometry and NMR spectroscopy are then used to detect and quantify the labeled metabolites, allowing for a detailed understanding of how metabolic pathways are regulated and altered in different physiological and pathological states. nih.gov This approach has been widely applied in various research areas, including cancer metabolism, to identify dysregulated pathways and potential therapeutic targets. mdpi.comfrontiersin.org
Contributions to Lipid Metabolomics Research
Lithocholylglycine-d5 is a valuable tool in the field of lipid metabolomics, which involves the comprehensive analysis of lipids in biological systems. Stable isotope-labeled standards, such as Lithocholylglycine-d5, are essential for the accurate quantification of bile acids and other lipid species in complex biological samples. avantiresearch.comisotope.com
In metabolomics studies, Lithocholylglycine-d5 can be used as an internal standard to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reproducibility of the analytical results. This is particularly important for the analysis of bile acids, as their concentrations can vary significantly in different biological matrices and are often altered in metabolic diseases. For instance, studies have shown that levels of glycolithocholic acid are increased in the liver of mice fed a diet supplemented with ursodeoxycholic acid and are decreased in the plasma of mice treated with a modified peptide hormone. caymanchem.com Furthermore, serum levels of glycolithocholic acid have been observed to increase with age in children. caymanchem.com
| Condition | Organism/System | Change in Glycolithocholic Acid Levels | Reference |
|---|---|---|---|
| Diet supplemented with ursodeoxycholic acid | Mice (Liver) | Increased | caymanchem.com |
| Treatment with PEG-obestatin(Cys10, Cys13) | Mice (Plasma) | Decreased | caymanchem.com |
| Aging | Children (Serum) | Increased | caymanchem.com |
Elucidating Specific Biochemical Transformations and Conjugation Pathways of Bile Acids
The metabolism of bile acids involves a series of biochemical transformations, including conjugation, deconjugation, and dehydroxylation, which are primarily carried out by gut bacteria. nih.govfrontiersin.org Primary bile acids, synthesized in the liver, are conjugated with amino acids like glycine or taurine. nih.govksumsc.com In the intestine, bacterial enzymes called bile salt hydrolases (BSHs) cleave this bond, releasing the unconjugated bile acid. nih.govplos.org This deconjugation is a critical step that precedes further microbial modifications, such as the 7α-dehydroxylation that converts primary bile acids into secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA). nih.govmdpi.com
These secondary bile acids can then be reabsorbed and undergo further transformations in the liver, including reconjugation. plos.org The use of isotopically labeled compounds like Lithocholylglycine-d5 allows for the precise tracing of these pathways, helping to elucidate the specific enzymes and microbial species involved in each step of bile acid metabolism. isotope.com
Studies on Bile Acid Receptor Interactions (e.g., Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Vitamin D Receptor (VDR)) in Cellular and Non-Human Models
Bile acids are not only detergents for lipid absorption but also signaling molecules that activate nuclear receptors, thereby regulating gene expression. mdpi.com Lithocholic acid (LCA) and its conjugates are known to interact with several of these receptors, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and the Vitamin D Receptor (VDR).
Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid, lipid, and glucose homeostasis. nih.govmdpi.com While chenodeoxycholic acid is the most potent endogenous FXR agonist, LCA has been identified as an FXR antagonist with partial agonist activity. nih.govnih.gov In cellular models, LCA has been shown to decrease the expression of the Bile Salt Export Pump (BSEP), a major bile acid transporter in the liver, by antagonizing FXR activation. nih.gov This downregulation of BSEP may contribute to the cholestatic effects of LCA. nih.gov The development of synthetic FXR agonists is a promising therapeutic strategy for metabolic disorders like non-alcoholic fatty liver disease (NAFLD). jomes.orgaginganddisease.org
Pregnane X Receptor (PXR): PXR is a nuclear receptor that plays a crucial role in the detoxification of xenobiotics and endobiotics, including toxic bile acids like LCA. wjgnet.comnih.gov Studies have shown that PXR is activated by LCA and its metabolites. nih.gov This activation leads to the induction of enzymes involved in bile acid metabolism and transport, such as CYP3A, which helps to detoxify and eliminate LCA, thereby protecting the liver from its toxic effects. wjgnet.comnih.gov
Vitamin D Receptor (VDR): The VDR is a nuclear receptor activated by the active form of vitamin D, but it also functions as a sensor for LCA. mdpi.comresearchgate.net LCA is a natural VDR ligand, and its binding to VDR can induce the expression of genes involved in detoxification, such as CYP3A4. researchgate.netmdpi.com Studies in mouse models have demonstrated that the oral administration of LCA can attenuate colitis in a VDR-dependent manner, suggesting a protective role for the LCA-VDR axis in the intestine. mdpi.comnih.gov Interestingly, LCA appears to act as a selective VDR ligand, with its effects being more pronounced in the lower intestine. nih.gov The crystal structure of the VDR ligand-binding domain in complex with LCA has revealed that two LCA molecules bind to the receptor, which is crucial for its full activation. researchgate.net
| Receptor | Effect of LCA Interaction | Key Research Findings | References |
|---|---|---|---|
| Farnesoid X Receptor (FXR) | Antagonist with partial agonist activity | Decreases BSEP expression in HepG2 cells. | nih.gov |
| Pregnane X Receptor (PXR) | Activator | Induces expression of genes involved in LCA detoxification (e.g., CYP3A). | wjgnet.comnih.gov |
| Vitamin D Receptor (VDR) | Agonist | Two LCA molecules bind to VDR for full activation; attenuates colitis in a VDR-dependent manner in mice. | mdpi.comresearchgate.net |
Role in Microbiota-Host Co-metabolism Studies in Non-Human and In Vitro Systems
The gut microbiota plays a pivotal role in the co-metabolism of bile acids, transforming primary bile acids synthesized by the host into a diverse array of secondary bile acids. frontiersin.orgmdpi.com This intricate interplay, often referred to as the gut microbiota-bile acid axis, has profound implications for host physiology and disease. frontiersin.orgfrontiersin.org In vitro human gut microbiota fermentation models are valuable tools for mechanistically exploring these interactions in a controlled environment, excluding the complexities of the host. ethz.ch
Studies using these models have shown that different bile acids exhibit varying antimicrobial properties, which can shape the composition of the gut microbiota. mdpi.com For example, LCA and its epimers have been found to inhibit the growth of the pathogen Clostridioides difficile while sparing many commensal gut microbes. nih.govnih.gov Isotopically labeled compounds like Lithocholylglycine-d5 are essential for tracing the metabolic fate of specific bile acids within these complex microbial communities, helping to identify the specific bacterial species and enzymatic pathways responsible for their transformation. isotope.com This knowledge is crucial for understanding how alterations in the gut microbiota can impact bile acid profiles and contribute to diseases such as inflammatory bowel disease and metabolic disorders.
Emerging Research Frontiers and Future Prospects for Deuterated Lithocholylglycine
Integration of Stable Isotope Tracing with Multi-Omics Approaches
The true power of modern biological research lies in the integration of multiple layers of information. Stable isotope tracing using LCG-d5 is no longer a standalone technique but a critical component of multi-omics investigations, providing a dynamic functional layer that complements static molecular snapshots. This integration, often termed Stable Isotope-Resolved Metabolomics (SIRM), connects metabolic flux directly to its underlying genetic and regulatory machinery.
By introducing LCG-d5 into a biological system, researchers can precisely track its metabolic fate, measuring the rates of its formation, transformation, and excretion. When this kinetic data is layered with other omics data, a more holistic and causative understanding emerges:
Integration with Transcriptomics and Proteomics: A change in the metabolic flux of the lithocholylglycine pool, as measured by LCG-d5 tracing, can be directly correlated with the expression levels of relevant genes (transcriptomics) and the abundance of their corresponding enzymes (proteomics). For instance, an observed increase in the conversion of a precursor to LCG could be linked to the upregulation of the gene BAAT (Bile acid-CoA:amino acid N-acyltransferase) and an increased abundance of the BAAT enzyme. This provides a direct link between gene regulation and metabolic function.
Integration with Genomics: Genetic variations, such as single nucleotide polymorphisms (SNPs) in enzymes responsible for bile acid transport or conjugation, can have profound effects on an individual's bile acid profile. LCG-d5 tracing provides the ultimate phenotypic readout, quantifying the real-world functional consequence of these genetic differences on LCG handling in a way that static concentration measurements cannot.
Integration with Microbiomics (16S/Metagenomics): The gut microbiota is a primary driver of secondary bile acid synthesis, including the formation of lithocholic acid (the precursor to LCG). By correlating LCG turnover rates (measured via LCG-d5) with the composition and functional capacity of the gut microbiome, researchers can identify specific bacterial species or enzymatic pathways responsible for LCG production and investigate how dysbiosis impacts host bile acid signaling.
The table below illustrates the synergistic insights gained from integrating LCG-d5 tracing with various omics platforms.
Table 1: Synergistic Integration of LCG-d5 Tracing with Multi-Omics Data (Note: This table is designed to be interactive. In a compatible viewer, you can sort or filter the data by clicking on the column headers.)
| Omics Layer | Type of Data Generated | Contribution from LCG-d5 Tracing | Integrated Insight Example |
| Metabolomics | Static concentrations of all measured bile acids and other metabolites. | Accurate quantification of endogenous LCG; dynamic flux rates of LCG synthesis and catabolism. | Reveals not just if LCG levels are high, but why (e.g., increased production vs. decreased clearance). |
| Transcriptomics | mRNA expression levels of genes involved in bile acid synthesis, transport, and regulation (e.g., BAAT, FXR, BSEP). | Provides functional context for gene expression changes. | Correlates upregulation of a specific transporter gene with an observed increase in the LCG excretion rate. |
| Proteomics | Abundance levels of key enzymes and transporter proteins in the bile acid pathway. | Validates that changes in gene expression translate to changes in functional protein levels and activity. | Confirms that increased BAAT gene expression leads to higher BAAT protein abundance and faster LCG synthesis flux. |
| Microbiomics | Compositional data (e.g., 16S rRNA) and functional potential (metagenomics) of the gut microbiota. | Quantifies the host's metabolic output resulting from microbial activity (secondary bile acid production). | Identifies specific bacterial taxa (e.g., Clostridium species) whose abundance correlates with high LCG turnover rates. |
Development of Novel Analytical Strategies for Comprehensive Bile Acid Profiling
The accuracy and depth of insights derived from LCG-d5 depend entirely on the analytical platforms used for its detection and quantification. The field is continuously advancing beyond traditional methods, developing novel strategies that offer greater sensitivity, specificity, and comprehensiveness for profiling the entire bile acid metabolome.
The cornerstone of modern bile acid analysis is Liquid Chromatography-Mass Spectrometry (LC-MS) , where LCG-d5 plays the crucial role of an internal standard to correct for variations in sample extraction and instrument response. Future developments are focused on enhancing each component of this workflow:
Advanced Chromatographic Separations: While High-Performance Liquid Chromatography (HPLC) has been effective, the move towards Ultra-High-Performance Liquid Chromatography (UHPLC) provides significantly improved resolution and shorter analysis times. This is critical for the bile acid class, which contains numerous structural isomers (e.g., chenodeoxycholic acid vs. deoxycholic acid) and conjugation variants that are difficult to separate. Better separation prevents co-elution, ensuring that the signal for LCG is not contaminated by other compounds, leading to more accurate quantification against the LCG-d5 standard.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) analyzers, is becoming standard. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (to within 5 ppm). This capability allows for the confident identification of unknown metabolites, including potential downstream products of LCG that may be discovered during tracer studies. The precise mass of LCG-d5 also serves as an unambiguous confirmation of its presence.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This represents a significant leap forward. IMS adds another dimension of separation based on the ion's size, shape, and charge (its collisional cross-section, or CCS). This is exceptionally powerful for bile acids, as it can separate isomers that are indistinguishable by mass and difficult to resolve even with advanced chromatography. By coupling IMS with LC-MS, researchers can achieve an unparalleled level of separation, generating cleaner data and enabling the creation of comprehensive libraries that include CCS values for LCG, LCG-d5, and dozens of other bile acids.
The table below compares these evolving analytical strategies.
Table 2: Comparison of Advanced Analytical Techniques for Bile Acid Profiling (Note: This table is designed to be interactive. In a compatible viewer, you can sort or filter the data by clicking on the column headers.)
| Analytical Technique | Principle of Operation | Key Advantage for Bile Acid Analysis | Role of LCG-d5 |
| UHPLC-MS/MS (MRM) | Fast chromatographic separation followed by targeted fragmentation and detection. | High throughput and sensitivity for known bile acids. The gold standard for targeted quantification. | Serves as the co-eluting internal standard for precise quantification of endogenous LCG via a specific mass transition. |
| UHPLC-HRMS | Fast chromatographic separation followed by high-accuracy mass measurement. | Enables confident identification of unknown metabolites and confirmation of elemental formulas. | Provides unambiguous identification via its exact mass and serves as a standard for quantifying LCG with high confidence. |
| LC-IMS-MS | Separation by retention time (LC), then by ion mobility (shape/size), then by mass-to-charge ratio (MS). | Unprecedented separation of isomeric and isobaric bile acids that co-elute chromatographically. | Provides a reference CCS value and enables quantification in extremely complex matrices where chromatographic separation fails. |
Advanced Computational Modeling and Systems Biology Approaches in Bile Acid Research
The vast datasets generated from LCG-d5-enhanced multi-omics and advanced analytical platforms require sophisticated computational tools to be translated into knowledge. Systems biology approaches aim to create predictive, mathematical models of the bile acid metabolic network, and the kinetic data derived from LCG-d5 tracing is the essential fuel for these models.
Static measurements provide a parts list, but LCG-d5 tracing provides the operating instructions—the rates at which parts interact. This dynamic information is critical for building robust computational models:
Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological network. Stable isotope tracing is the core experimental component of MFA. By measuring the rate of incorporation and turnover of the deuterium (B1214612) label from LCG-d5 throughout the connected pathways, researchers can calculate the precise flux of LCG synthesis, conjugation, and deconjugation, providing a quantitative map of metabolic activity under specific conditions.
Kinetic Modeling: Going beyond steady-state flux, dynamic kinetic models use systems of ordinary differential equations (ODEs) to describe how metabolite concentrations change over time. These models require rate constants for each enzymatic reaction. The turnover rates measured directly from LCG-d5 tracer experiments are used to parameterize and validate these models, allowing scientists to simulate the system's response to perturbations, such as the introduction of a drug or a change in diet, and predict how LCG levels will change.
Integration with Genome-Scale Metabolic Models (GEMs): GEMs are comprehensive reconstructions of an organism's entire metabolic network (e.g., the human Recon3D model). While powerful, their predictive capacity can be limited by the vast number of possible solutions. The quantitative flux data obtained from LCG-d5 tracing serves as a critical experimental constraint, forcing the model to align with real-world biological activity. This allows for the refinement of the bile acid pathways within the GEM and improves the accuracy of its predictions regarding disease states or therapeutic interventions.
The following table summarizes how LCG-d5 data empowers these advanced modeling approaches.
Table 3: Application of LCG-d5 Data in Computational and Systems Biology Models (Note: This table is designed to be interactive. In a compatible viewer, you can sort or filter the data by clicking on the column headers.)
| Modeling Approach | Description | Input Data from LCG-d5 Tracing | Potential Output / Application |
| Metabolic Flux Analysis (MFA) | Quantifies reaction rates across a metabolic network at a steady state. | Isotopic enrichment and turnover rates of LCG and related metabolites. | A quantitative map of bile acid production and conversion fluxes, identifying metabolic bottlenecks or shunts in disease. |
| Kinetic Modeling (ODEs) | Simulates the dynamic (time-dependent) behavior of metabolite concentrations. | Reaction rates (synthesis, clearance) used to define model parameters (e.g., Vmax, Km). | Predictive simulation of how LCG levels will respond over time to a drug, dietary change, or genetic mutation. |
| Genome-Scale Metabolic Models (GEMs) | A large-scale network model representing all known metabolic reactions in an organism. | Flux data serves as an experimental constraint to refine model predictions. | Improved accuracy of system-wide predictions; identification of novel drug targets in the bile acid network. |
Q & A
Basic Research Questions
Q. How should researchers design experiments to synthesize and characterize Lithocholylglycine-d5 (Major) with isotopic purity?
- Methodological Answer : Synthesis protocols must include deuterium incorporation efficiency validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For purity assessment, employ high-performance liquid chromatography (HPLC) coupled with tandem MS to distinguish isotopic peaks. Ensure replication by adhering to NIH preclinical reporting guidelines (e.g., detailing solvent systems, reaction times, and purification steps) .
Q. What are the critical parameters for validating Lithocholylglycine-d5 (Major) in bile acid metabolism studies?
- Methodological Answer : Use stable isotope-labeled internal standards in quantitative assays to correct for matrix effects. Optimize extraction protocols (e.g., solid-phase extraction) to minimize isotopic dilution. Validate recovery rates via spike-and-recovery experiments in biological matrices (e.g., serum, liver homogenates) .
Q. How can researchers ensure reproducibility in isotopic tracer studies using Lithocholylglycine-d5 (Major)?
- Methodological Answer : Document batch-specific deuterium enrichment levels (e.g., ≥98% purity) and storage conditions (e.g., −80°C under argon). Publish full spectral data (NMR, MS) in supplementary materials to enable cross-lab verification .
Advanced Research Questions
Q. What statistical approaches address contradictory data in Lithocholylglycine-d5 (Major) pharmacokinetic studies?
- Methodological Answer : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to adjust for multiple comparisons in metabolite profiling. Use mixed-effects models to account for inter-individual variability in kinetic parameters .
Q. How do isotopic effects of deuterium in Lithocholylglycine-d5 (Major) influence its metabolic stability compared to non-deuterated analogs?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies via comparative LC-MS/MS analysis of deuterated vs. protiated forms. Measure half-life differences in vitro (e.g., microsomal incubations) and in vivo (e.g., rodent models), reporting Δt1/2 with confidence intervals .
Q. What strategies optimize detection limits for Lithocholylglycine-d5 (Major) in complex biological samples?
- Methodological Answer : Implement ion mobility spectrometry (IMS) alongside MS to resolve co-eluting isomers. Calibrate using isotope dilution assays with internal standards matched for ionization efficiency. Report limit of detection (LOD) and quantification (LOQ) using signal-to-noise ratios ≥3 and ≥10, respectively .
Q. How can researchers resolve discrepancies in Lithocholylglycine-d5 (Major) receptor-binding assays?
- Methodological Answer : Perform competitive binding assays with orthogonal techniques (e.g., surface plasmon resonance vs. radioligand binding). Validate specificity using CRISPR-edited cell lines lacking target receptors. Publish raw binding curves and equilibrium dissociation constants (Kd) with error margins .
Methodological Best Practices
- Data Reporting : Include raw chromatograms, spectral annotations, and statistical code in supplementary materials to enhance reproducibility .
- Ethical Considerations : Disclose deuterium’s potential biological impacts (e.g., altered toxicity profiles) in animal studies, following institutional review board (IRB) protocols .
- Peer Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions during study design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
